Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate is an organic compound that features a pyridine ring substituted with fluorine and iodine atoms
Vorbereitungsmethoden
The synthesis of Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate typically involves the reaction of 6-fluoro-5-iodopyridine with di-tert-butyl iminodicarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like acetonitrile. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The iminodicarbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms in the pyridine ring can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. The iminodicarbonate group can also undergo hydrolysis, releasing carbon dioxide and forming reactive intermediates that can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl (6-fluoro-5-iodopyridin-2-yl)iminodicarbonate can be compared with other similar compounds, such as:
Di-tert-butyl iminodicarboxylate: This compound lacks the fluorine and iodine substitutions on the pyridine ring, making it less versatile in certain chemical reactions.
6-Fluoro-5-iodopyridine: This compound lacks the iminodicarbonate group, limiting its applications in the synthesis of more complex molecules.
Di-tert-butyl (6-chloro-5-iodopyridin-2-yl)iminodicarbonate: This compound has a chlorine atom instead of fluorine, which can lead to different reactivity and applications.
The unique combination of fluorine and iodine substitutions, along with the iminodicarbonate group, makes this compound a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C15H20FIN2O4 |
---|---|
Molekulargewicht |
438.23 g/mol |
IUPAC-Name |
tert-butyl N-(6-fluoro-5-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20FIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)10-8-7-9(17)11(16)18-10/h7-8H,1-6H3 |
InChI-Schlüssel |
DAQUELLRNNPPDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=NC(=C(C=C1)I)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.